![molecular formula C11H12ClN5 B13139026 6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 7403-70-5](/img/structure/B13139026.png)
6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with a 4-chlorophenethyl group and two amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorophenethylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve cyanuric chloride in an appropriate solvent, such as dichloromethane.
Step 2: Add 4-chlorophenethylamine to the solution while maintaining the temperature at around 0-5°C.
Step 3: Gradually add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The triazine ring can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include N-substituted derivatives of the triazine ring.
Oxidation Reactions: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Reactions: Reduction typically yields amine derivatives.
科学研究应用
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
6-(4-Bromophenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.
6-(4-Nitrophenethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
6-(4-Chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the 4-chlorophenethyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
7403-70-5 |
|---|---|
分子式 |
C11H12ClN5 |
分子量 |
249.70 g/mol |
IUPAC 名称 |
6-[2-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16,17) |
InChI 键 |
GXBGEOTUFWKLNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC2=NC(=NC(=N2)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


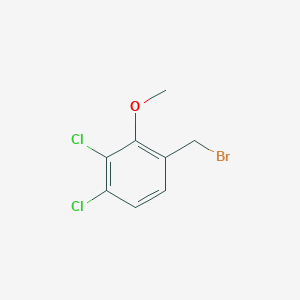
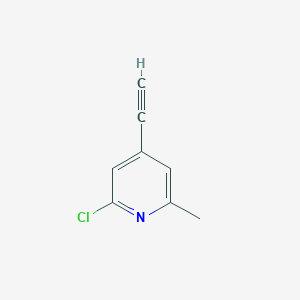
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
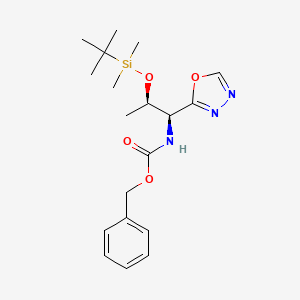
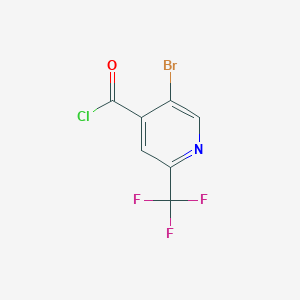
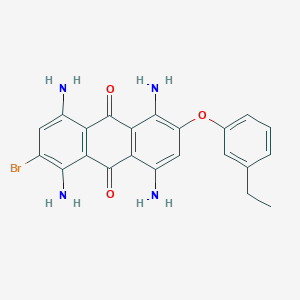
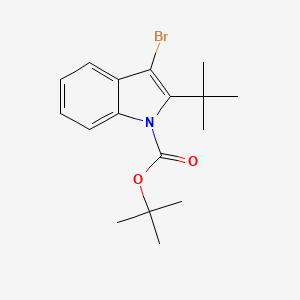
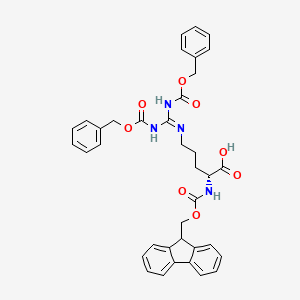
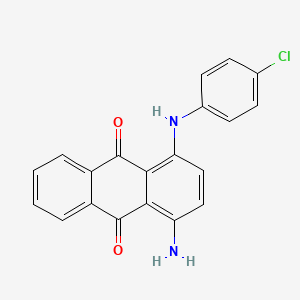

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)


